2-(3-溴苯基)-1,3-苯并噁唑-5-胺

描述

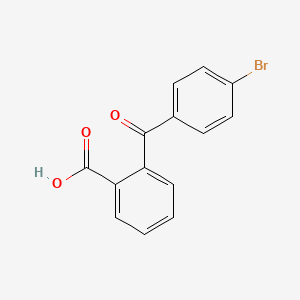

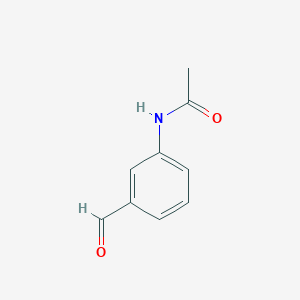

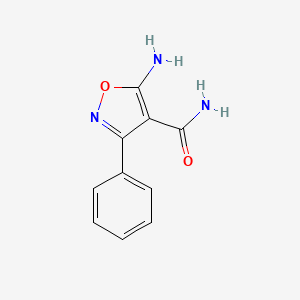

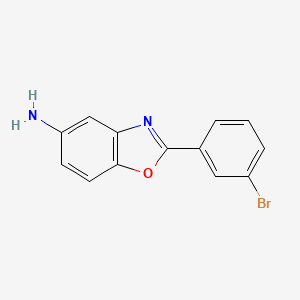

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a bromine atom on the phenyl ring at the 3-position adds to the chemical complexity and reactivity of the molecule.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Although the paper does not directly describe the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be optimized and studied using computational methods such as the Gaussian09 software package. For example, the optimized molecular structure, NMR, and vibrational frequencies of a related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, have been investigated both experimentally and theoretically . These studies provide insights into the stability of the molecule, charge transfer, and hyper-conjugative interactions, which are also relevant for understanding the molecular structure of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford thiazole derivatives . Similarly, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, indicating that brominated benzoxazole derivatives can participate in nucleophilic substitution reactions . These reactions could be relevant for the functionalization of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The presence of a bromine atom can influence the reactivity, as seen in the chemoselectivity of brominated benzoxazinones . Additionally, the crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, reveal hydrogen bonding and (\pi)-(\pi) stacking interactions, which could also be present in the crystal structure of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine . These interactions are important for understanding the compound's solubility, melting point, and other physical properties.

科学研究应用

-

Organic Synthesis

- Summary of Application : 2-(3-Bromophenyl)imidazo[2,1-b]oxazole has been used as a building block in the synthesis of more complex organic molecules.

- Methods of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .

- Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

-

Anticancer Research

- Summary of Application : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and their anticancer activity has been studied .

- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

-

Organic Electroluminescent Device Materials

- Summary of Application : The imidazo[2,1-b]oxazole framework is relevant to the preparation of organic electroluminescent device materials .

- Methods of Application : The synthesis of the imidazo[2,1-b]oxazole nucleus is almost universally based on the reaction of 2-aminoisoxazoles with phenacyl halides followed by cyclization in the presence of titanium (IV) chloride .

- Results or Outcomes : This method works well but has the disadvantage of requiring a fuming, corrosive, and toxic catalyst, which additionally has low stability .

-

Pharmaceutical Research

- Summary of Application : The imidazo[2,1-b]oxazole skeleton is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .

- Methods of Application : The method employed for the synthesis of the imidazo[2,1-b]oxazole nucleus is almost universally based on the reaction of 2-aminoisoxazoles with phenacyl halides followed by cyclization in the presence of titanium (IV) chloride .

- Results or Outcomes : A dihydro derivative of the imidazo[2,1-b]oxazole skeleton is the pharmacophoric fragment of the recently approved antitubercular drug delamanid (Deltyba®), useful against multiresistant tuberculosis .

-

Synthesis of Heterocyclic Structures

- Summary of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole . This compound is important in the synthesis of heterocyclic structures with bridgehead nitrogen atoms, which are very important in diversity-oriented libraries .

- Methods of Application : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results or Outcomes : The proposed 1-(3-bromophenacyl)-2-nitroimidazole intermediate could be isolated by reducing the reaction time and was shown to be a precursor of the imidazo[2,1-b]oxazole final product .

-

Chemical Research

- Summary of Application : 2-(3-Bromophenyl)propan-2-ol is a chemical compound used in various chemical research applications .

- Methods of Application : The specific methods of application can vary depending on the research context. It’s often used as a reagent or building block in the synthesis of more complex molecules .

- Results or Outcomes : The outcomes can vary widely depending on the specific research context. In general, the use of this compound can enable the synthesis of a wide range of other compounds .

安全和危害

The safety and hazards of a compound can be determined through various methods. For instance, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-(3-Bromophenyl)oxazole6. However, the specific safety and hazards of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine are not readily available in the literature.

未来方向

The future directions of a compound often involve its potential applications in various fields. For instance, some hydrazine-coupled pyrazoles have been synthesized and demonstrated significant anticancer activity7. However, the specific future directions of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine are not readily available in the literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine due to the limited information available.

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293737-81-2 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。